2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
The compound is a chloroformate ester . Chloroformates are a class of organic compounds with the formula ROC(O)Cl. They are formally esters of chloroformic acid. Most are colorless, volatile liquids that degrade in moist air .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chloroformates are generally used as reagents in organic chemistry . For example, they react with amines to form carbamates and with alcohols to form carbonate esters .Chemical Reactions Analysis
Chloroformates react with amines to form carbamates and with alcohols to form carbonate esters . They also degrade to give the alkyl chloride, with retention of configuration .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study focused on synthesizing various hydroquinoline and pyrimido[4,5-b]quinoline derivatives, exploring the cyclocondensation and cyclization processes involving compounds with methoxyphenyl groups, suggesting potential chemical applications and structural analysis (Ghoneim & Assy, 2015).
- Research highlighted the synthesis and structure of β-diketiminates and β-aminoketones made from anisidines or chloroanilines, indicating the relevance of methoxyphenyl substituted compounds in ligand synthesis and structural studies (Olejnik et al., 2012).
- The synthesis of some new compounds involving methoxyphenyl groups highlighted the structural complexity and potential chemical applications of such molecules, providing a basis for further chemical and pharmacological research (Patel & Patel, 2010).
Catalysis and Chemical Reactions
- A study explored the catalytic properties of chiral Pt(II)/Pd(II) pincer complexes, indicating the potential of methoxyphenyl substituted compounds in catalyzing asymmetric reactions and shedding light on their molecular interactions and structural dynamics (Yoon et al., 2006).
- Another research delved into the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes, suggesting that methoxyphenyl compounds could play a significant role in enhancing the efficiency and specificity of chemical reactions, particularly in carbonylation processes (Jiménez-Rodríguez et al., 2005).
Medicinal Chemistry and Biological Studies
- A potent apoptosis inducer and anticancer agent, showcasing the therapeutic potential of methoxyphenyl substituted compounds, especially in crossing the blood-brain barrier and exhibiting efficacy in cancer models (Sirisoma et al., 2009).
- The compound 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors were studied for their biological properties, demonstrating the relevance of methoxyphenyl derivatives in designing inhibitors for biological applications (Colabufo et al., 2008).
properties
IUPAC Name |
2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-14(9-11)15(19(20)22)10-16(21-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQZXFYNHCSZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183004 | |
Record name | 2-(2-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701183004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160262-81-6 | |
Record name | 2-(2-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701183004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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